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Compound of Interest

Compound Name:
2-Methoxy-4-(4-methylpiperazin-1-

yl)aniline

Cat. No.: B157030 Get Quote

Ponatinib, a potent multi-targeted tyrosine kinase inhibitor, is a crucial therapeutic agent for

certain types of leukemia, particularly for patients with the T315I mutation which confers

resistance to other treatments. The complexity of its molecular structure has given rise to

several distinct synthetic strategies. This guide provides a comparative analysis of three

prominent synthetic routes to Ponatinib, offering insights into their respective methodologies,

efficiencies, and key transformations. The information is intended for researchers, scientists,

and professionals in drug development to aid in the selection and optimization of a suitable

manufacturing process.

Key Synthetic Strategies
The synthesis of Ponatinib (I) is primarily centered around the construction of its core structure,

which consists of a central benzamide scaffold connecting an imidazo[1,2-b]pyridazine moiety

via an ethynyl linker to a trifluoromethyl-substituted phenyl ring bearing a methylpiperazinyl

group. The main differences in the synthetic routes lie in the sequence of assembling these key

fragments. This analysis will focus on three distinct approaches:

Route 1: Late-Stage Amidation

Route 2: Late-Stage Sonogashira Coupling

Route 3: Late-Stage Piperazine Installation
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Route 1: Late-Stage Amidation
This convergent approach involves the synthesis of two advanced intermediates that are

coupled in the final step. The key disconnection is at the amide bond.

Overall Strategy:

The synthesis culminates in the amidation reaction between 3-(imidazo[1,2-b]pyridazin-3-

ylethynyl)-4-methylbenzoic acid (II) and 4-((4-methylpiperazin-1-yl)methyl)-3-

(trifluoromethyl)aniline (III).

3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid (II)

Ponatinib (I)

Amidation

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (III)

Click to download full resolution via product page

Figure 1: Late-Stage Amidation approach to Ponatinib.

Synthesis of Intermediates:

3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid (II): This intermediate is

typically prepared via a Sonogashira coupling of 3-ethynylimidazo[1,2-b]pyridazine with a

protected 3-iodo-4-methylbenzoic acid derivative, followed by deprotection.

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (III): The synthesis of this aniline

derivative often starts from 4-amino-2-(trifluoromethyl)benzonitrile, which undergoes a series

of transformations including reduction of the nitrile to an amine and subsequent installation of

the N-methylpiperazine moiety.

Advantages:

The convergent nature of this route can lead to higher overall yields as the two main

fragments are synthesized independently.
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Purification of the final product can be more straightforward as the coupling partners are

large and structurally distinct from potential side products.

Disadvantages:

Requires the synthesis of two relatively complex intermediates, potentially increasing the

total number of steps in the overall process.

Route 2: Late-Stage Sonogashira Coupling
This strategy focuses on forming the crucial carbon-carbon triple bond in the final stages of the

synthesis.

Overall Strategy:

The key transformation is a Sonogashira cross-coupling reaction between 3-

ethynylimidazo[1,2-b]pyridazine (IV) and the pre-assembled benzamide intermediate, N-(4-((4-

methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide (V).

3-Ethynylimidazo[1,2-b]pyridazine (IV)

Ponatinib (I)

Sonogashira Coupling

N-(4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide (V)

Click to download full resolution via product page

Figure 2: Late-Stage Sonogashira Coupling approach to Ponatinib.

Synthesis of Intermediates:

3-Ethynylimidazo[1,2-b]pyridazine (IV): This key building block can be synthesized from

imidazo[1,2-b]pyridazine through various methods, including coupling with a protected

acetylene equivalent followed by deprotection.
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N-(4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide

(V): This intermediate is prepared by the amidation of 3-iodo-4-methylbenzoic acid with 4-((4-

methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (III).

Advantages:

This linear approach can be more straightforward to implement and optimize.

The key Sonogashira coupling is a well-established and versatile reaction.

Disadvantages:

The overall yield can be limited by the efficiency of the multi-step synthesis of the complex

benzamide intermediate (V).

The palladium catalyst used in the Sonogashira reaction may require efficient removal from

the final product.

Route 3: Late-Stage Piperazine Installation
This approach introduces the N-methylpiperazine moiety at the very end of the synthetic

sequence.

Overall Strategy:

The synthesis proceeds through a common intermediate, N-(4-(chloromethyl)-3-

(trifluoromethyl)phenyl)-3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide (VI). The

final step is a nucleophilic substitution reaction of this chloro-intermediate with N-

methylpiperazine.

N-(4-(Chloromethyl)-3-(trifluoromethyl)phenyl)-3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide (VI)

Ponatinib (I)

Nucleophilic Substitution

N-Methylpiperazine
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Figure 3: Late-Stage Piperazine Installation approach to Ponatinib.

Synthesis of Intermediate:

N-(4-(Chloromethyl)-3-(trifluoromethyl)phenyl)-3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-

methylbenzamide (VI): This key intermediate is synthesized by first performing a

Sonogashira coupling between 3-ethynylimidazo[1,2-b]pyridazine and N-(4-

(hydroxymethyl)-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide, followed by

conversion of the hydroxyl group to a chloride.

Advantages:

Avoids carrying the relatively basic and polar N-methylpiperazine group through multiple

synthetic steps, which can simplify purification.

The final step is typically a high-yielding and clean reaction.

Disadvantages:

The chloromethyl intermediate (VI) can be reactive and may require careful handling.

The overall efficiency depends on the successful synthesis of the complex precursor to

intermediate VI.

Comparative Data
A direct comparison of quantitative data from various literature and patent sources is

challenging due to differences in reporting standards and optimization levels. However, the

following table summarizes the general characteristics of each route.
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Feature
Route 1: Late-
Stage Amidation

Route 2: Late-
Stage Sonogashira
Coupling

Route 3: Late-
Stage Piperazine
Installation

Key Reaction Amide bond formation
Sonogashira cross-

coupling

Nucleophilic

substitution

Overall Strategy Convergent Linear Linear

Reported Overall Yield

Varies, can be high

with optimized

intermediate

syntheses

A 9-step synthesis

reported an overall

yield of 5.36%[1]

Generally reported as

high-yielding in the

final step

Key Advantages

Potentially higher

overall yields, easier

final purification.

More direct and linear

approach.

Avoids carrying a

basic moiety through

the synthesis.

Key Challenges

Synthesis of two

complex

intermediates.

Potentially lower

overall yield,

palladium removal.

Handling of a reactive

chloromethyl

intermediate.

Scalability

Considered scalable

with process

optimization.

Scalable, with

attention to catalyst

efficiency and

removal.

Potentially well-suited

for large-scale

production.

Experimental Protocols
Detailed experimental protocols are often proprietary or vary between laboratories. However,

the following provides a general outline for the key reactions in each route.

Key Experiment: Sonogashira Coupling (Applicable to
Routes 1 and 2)
Objective: To form the carbon-carbon triple bond between an aryl halide and a terminal alkyne.

General Procedure:
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To a solution of the aryl iodide (1 equivalent) and the terminal alkyne (1.1-1.5 equivalents) in

a suitable solvent (e.g., DMF, THF, or a mixture with an amine base) is added a palladium

catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).

An amine base (e.g., triethylamine, diisopropylethylamine) is added to the reaction mixture.

The reaction is typically stirred at room temperature or slightly elevated temperatures under

an inert atmosphere (e.g., nitrogen or argon) until completion, as monitored by TLC or LC-

MS.

Upon completion, the reaction mixture is worked up by partitioning between an organic

solvent and water. The organic layer is washed, dried, and concentrated.

The crude product is purified by column chromatography or recrystallization.

Key Experiment: Amidation (Applicable to Route 1)
Objective: To form the amide bond between a carboxylic acid and an amine.

General Procedure:

To a solution of the carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF,

DCM) is added a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g.,

DIPEA).

The amine (1-1.2 equivalents) is then added to the reaction mixture.

The reaction is stirred at room temperature until completion.

The reaction is quenched with water, and the product is extracted with an organic solvent.

The organic layer is washed, dried, and concentrated, and the crude product is purified.

Key Experiment: Nucleophilic Substitution (Applicable
to Route 3)
Objective: To install the N-methylpiperazine moiety.
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General Procedure:

To a solution of the chloromethyl intermediate (1 equivalent) in a suitable solvent (e.g., DCM,

THF) is added N-methylpiperazine (1.5-2 equivalents).

A base (e.g., K₂CO₃, DIPEA) may be added to scavenge the HCl generated.

The reaction is stirred at room temperature or slightly elevated temperatures until the starting

material is consumed.

The reaction mixture is then diluted with an organic solvent and washed with water to

remove excess amine and salts.

The organic layer is dried and concentrated to afford the product, which may be further

purified if necessary.

Conclusion
The choice of a synthetic route for Ponatinib depends on various factors, including the desired

scale of production, cost of starting materials and reagents, and the available expertise and

equipment.

Route 1 (Late-Stage Amidation) offers a convergent and potentially high-yielding strategy,

which is often favored in medicinal chemistry for the rapid synthesis of analogs and in

process development for its efficiency.

Route 2 (Late-Stage Sonogashira Coupling) provides a more linear and perhaps

conceptually simpler approach, relying on a robust and well-understood key coupling

reaction.

Route 3 (Late-Stage Piperazine Installation) is an attractive option for large-scale synthesis

as it introduces a potentially problematic functional group at the end of the synthesis, which

can simplify the purification of intermediates.

Further process optimization and development are crucial for each route to maximize efficiency,

minimize costs, and ensure the final product meets the stringent purity requirements for a

pharmaceutical active ingredient.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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